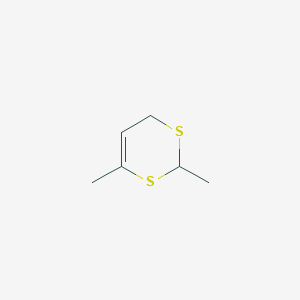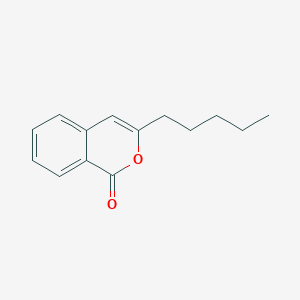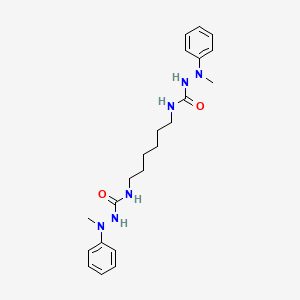
N,N'-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide): is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexane-1,6-diyl backbone with two 2-methyl-2-phenylhydrazine-1-carboxamide groups attached. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) typically involves the following steps:
N-Alkylation: The initial step involves the N-alkylation of a suitable precursor, such as 2-methyl-2-phenylhydrazine, with hexane-1,6-dibromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Amidation: The resulting intermediate is then subjected to amidation with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final product. This step may require the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the hydrazine groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) can be compared with other similar compounds, such as:
N,N’-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Known for its use in polymer synthesis and as a cross-linking agent.
Irganox 1098: A primary antioxidant used for stabilizing polymers, especially polyamides.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Utilized in the development of light stabilizers for plastics and coatings.
The uniqueness of N,N’-(Hexane-1,6-diyl)bis(2-methyl-2-phenylhydrazine-1-carboxamide) lies in its specific chemical structure and the diverse range of applications it offers in various fields of research and industry.
Properties
CAS No. |
105643-90-1 |
|---|---|
Molecular Formula |
C22H32N6O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(N-methylanilino)-3-[6-[(N-methylanilino)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C22H32N6O2/c1-27(19-13-7-5-8-14-19)25-21(29)23-17-11-3-4-12-18-24-22(30)26-28(2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3,(H2,23,25,29)(H2,24,26,30) |
InChI Key |
PDLNBSVQLRTJKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)NN(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
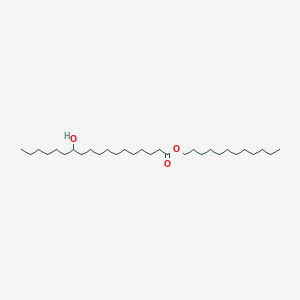
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
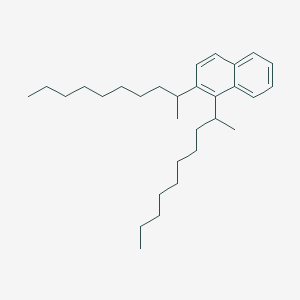
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
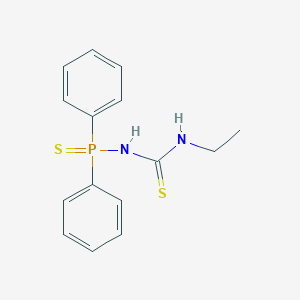

![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
